molecular formula C11H16ClN B12972123 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine

1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B12972123
M. Wt: 197.70 g/mol
InChI Key: IAFWCRZBSPLJDN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine is a chemical compound characterized by the presence of a chlorophenyl group attached to a dimethylpropan-1-amine backbone

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3-chlorobenzyl chloride with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with monoamine transporters, particularly the dopamine transporter (DAT), leading to the modulation of neurotransmitter levels in the brain. This interaction can result in various pharmacological effects, including stimulant and psychoactive properties .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C11H16ClN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3

InChI Key

IAFWCRZBSPLJDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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